3-(4-Fluorophenyl)oxolan-3-ol
CAS No.:
Cat. No.: VC13398398
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11FO2 |
---|---|
Molecular Weight | 182.19 g/mol |
IUPAC Name | 3-(4-fluorophenyl)oxolan-3-ol |
Standard InChI | InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 |
Standard InChI Key | PBJDLZVUZJXYPY-UHFFFAOYSA-N |
SMILES | C1COCC1(C2=CC=C(C=C2)F)O |
Canonical SMILES | C1COCC1(C2=CC=C(C=C2)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a five-membered oxolane ring (C<sub>4</sub>H<sub>7</sub>O) with a hydroxyl (-OH) and 4-fluorophenyl (C<sub>6</sub>H<sub>4</sub>F) group attached to the same carbon atom (C3). This substitution pattern creates a sterically congested environment, influencing both reactivity and intermolecular interactions .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | 3-(4-fluorophenyl)oxolan-3-ol |
Molecular Formula | C<sub>9</sub>H<sub>9</sub>FO<sub>2</sub> |
Molecular Weight | 168.16 g/mol |
SMILES | C1C(CO1)(C2=CC=C(C=C2)F)O |
InChIKey | NNHFJBKJNLSAKW-UHFFFAOYSA-N |
Topological Polar Surface Area | 29.5 Ų |
Hydrogen Bond Donors | 1 |
The fluorine atom at the para position of the phenyl ring induces electron-withdrawing effects, modulating the aromatic ring’s electron density. This impacts π-π stacking interactions and solubility in polar solvents .
Synthesis and Reactivity
Reaction Profile
The compound’s reactivity is dominated by two functional groups:
-
Hydroxyl Group: Participates in hydrogen bonding, esterification, and oxidation reactions.
-
Fluorophenyl Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at meta positions due to fluorine’s deactivating effect.
Physicochemical Behavior
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen bonding capacity. Limited solubility in water (estimated LogP: 1.8).
-
Thermal Stability: Decomposes above 250°C, with the oxolane ring undergoing retro-Diels-Alder fragmentation.
Table 2: Predicted Physicochemical Parameters
Parameter | Value |
---|---|
LogP (Octanol-Water) | 1.82 |
Water Solubility | 2.1 mg/mL |
Boiling Point | 312°C (estimated) |
Vapor Pressure | 0.03 mmHg at 25°C |
Research Gaps and Future Outlook
Despite its structural novelty, 3-(4-fluorophenyl)oxolan-3-ol remains understudied in key areas:
-
Biological Activity: No peer-reviewed data on cytotoxicity or target binding.
-
Catalytic Applications: Potential as a ligand in asymmetric synthesis unexplored.
-
Environmental Impact: Persistence and biodegradability uncharacterized.
Priority research areas include crystallographic studies to resolve three-dimensional conformation and computational modeling of interaction potentials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume